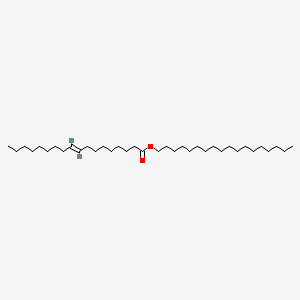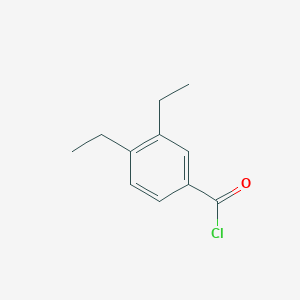![molecular formula C21H23N5O2 B13817847 (2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B13817847.png)
(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a naphthalene moiety, and a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diester.
Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or naphthalene derivatives.
Scientific Research Applications
(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-phenylpyrrolidine-2-carboxamide
- (2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-benzylpyrrolidine-2-carboxamide
Uniqueness
The uniqueness of (2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide lies in its specific structural features, such as the presence of the naphthalene moiety, which may confer distinct biological activities and binding affinities compared to similar compounds.
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H23N5O2/c22-18(11-17-12-23-13-24-17)21(28)26-9-3-6-19(26)20(27)25-16-8-7-14-4-1-2-5-15(14)10-16/h1-2,4-5,7-8,10,12-13,18-19H,3,6,9,11,22H2,(H,23,24)(H,25,27)/t18-,19-/m0/s1 |
InChI Key |
WSALVJKZXXZPMA-OALUTQOASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)

